2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an isoindole core with a methyl substituent at position 2, a ketone group at position 1, and a carboxylic acid moiety at position 5. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research. The compound’s reactivity and solubility are influenced by the electron-withdrawing ketone and carboxylic acid groups, while the methyl group enhances steric stability.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methyl-1-oxo-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-5-7-4-6(10(13)14)2-3-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
QOFLALXSFFVXPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Alkyl and Cycloalkyl Substituents
Key Observations :
Aromatic and Heteroaromatic Substituents
Key Observations :
Sulfur-Containing Substituents
Key Observations :
- Sulfur-containing analogs exhibit higher polarity due to sulfone or thioether groups, improving aqueous solubility compared to the methyl-substituted target compound .
Biological Activity
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as 1H-Isoindole-5-carboxylic acid derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C9H7NO3
- Molecular Weight : 177.16 g/mol
- CAS Number : 23386-40-5
Biological Activity
Research indicates that derivatives of isoindole compounds exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. The specific compound 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied primarily for its role as an inhibitor of specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
One notable study highlighted the compound's ability to inhibit endo-beta-glucuronidase heparanase. This enzyme is implicated in various pathological conditions, including cancer metastasis and inflammation. The compound demonstrated significant inhibitory activity with an IC50 value ranging from 200 to 500 nM, indicating its potency as a therapeutic agent against diseases associated with heparanase activity .
Anti-Angiogenic Effects
In addition to enzyme inhibition, the compound has shown promise in reducing angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial in tumor growth and metastasis. The anti-angiogenic properties were evidenced through in vitro assays where the compound effectively inhibited endothelial cell proliferation and migration .
Table 1: Summary of Biological Activities
Therapeutic Implications
The findings suggest that 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid could serve as a lead compound for developing new therapies targeting heparanase-related diseases. Its selective inhibition profile makes it a candidate for further development in cancer therapeutics.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its target enzymes. These studies revealed critical structural features that contribute to its inhibitory activity, providing insights for the design of more potent derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
